molecular formula C22H24ClN5O2S B14746282 N-[3-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 5399-77-9

N-[3-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B14746282
CAS No.: 5399-77-9
M. Wt: 458.0 g/mol
InChI Key: MLGKUCVMNUXSJI-UHFFFAOYSA-N
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Description

N-[3-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated phenyl ring, a piperazine moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Chlorinated Phenyl Intermediate: The initial step involves the chlorination of a phenyl ring, which can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Introduction of the Piperazine Moiety: The chlorinated phenyl intermediate is then reacted with 4-methylpiperazine under basic conditions to form the piperazine-substituted phenyl compound.

    Synthesis of the Oxadiazole Ring: The next step involves the formation of the oxadiazole ring, which can be synthesized through the reaction of hydrazine derivatives with carboxylic acids or their derivatives.

    Coupling of Intermediates: Finally, the piperazine-substituted phenyl compound is coupled with the oxadiazole intermediate under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[3-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

N-[3-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: It is used in studies exploring its effects on cellular processes and its potential as a therapeutic agent for various diseases.

    Chemical Research: The compound serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide stands out due to its unique combination of structural features, including the chlorinated phenyl ring, piperazine moiety, and oxadiazole ring

Properties

CAS No.

5399-77-9

Molecular Formula

C22H24ClN5O2S

Molecular Weight

458.0 g/mol

IUPAC Name

N-[3-chloro-2-(4-methylpiperazin-1-yl)phenyl]-2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H24ClN5O2S/c1-15-6-3-4-7-16(15)21-25-26-22(30-21)31-14-19(29)24-18-9-5-8-17(23)20(18)28-12-10-27(2)11-13-28/h3-9H,10-14H2,1-2H3,(H,24,29)

InChI Key

MLGKUCVMNUXSJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=C(C(=CC=C3)Cl)N4CCN(CC4)C

Origin of Product

United States

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